REACTION_CXSMILES
|
[Br:1][C:2]1[C:3]2[CH2:10][CH2:9][C:8](=O)[C:4]=2[CH:5]=[N:6][CH:7]=1.[NH3:12].CO.[BH4-].[Na+]>CC(C)[O-].[Ti+4].CC(C)[O-].CC(C)[O-].CC(C)[O-]>[Br:1][C:2]1[C:3]2[CH2:10][CH2:9][CH:8]([NH2:12])[C:4]=2[CH:5]=[N:6][CH:7]=1 |f:3.4,5.6.7.8.9|
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Name
|
|
Quantity
|
1.01 g
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Type
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reactant
|
Smiles
|
BrC=1C2=C(C=NC1)C(CC2)=O
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Name
|
|
Quantity
|
0 (± 1) mol
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Type
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reactant
|
Smiles
|
N
|
Name
|
|
Quantity
|
11.9 mL
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Type
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reactant
|
Smiles
|
CO
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Name
|
|
Quantity
|
2.79 mL
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Type
|
catalyst
|
Smiles
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CC([O-])C.[Ti+4].CC([O-])C.CC([O-])C.CC([O-])C
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Name
|
|
Quantity
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270 mg
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Type
|
reactant
|
Smiles
|
[BH4-].[Na+]
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Control Type
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UNSPECIFIED
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Setpoint
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0 °C
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Type
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CUSTOM
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Details
|
the resulting mixture was stirred at RT for an additional 1.5 h
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Rate
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UNSPECIFIED
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RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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CUSTOM
|
Details
|
The reaction was quenched
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Type
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ADDITION
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Details
|
by pouring it into ammonium hydroxide (25%) (24.8 mL, pH 9-10)
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Type
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FILTRATION
|
Details
|
the precipitate was filtered
|
Type
|
WASH
|
Details
|
washed with AcOEt (3×
|
Type
|
STIRRING
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Details
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stirred for 5 min)
|
Duration
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5 min
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Type
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CUSTOM
|
Details
|
The organic layer was separated
|
Type
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EXTRACTION
|
Details
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the remaining aqueous layer was extracted with EtOAc
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Type
|
EXTRACTION
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Details
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The combined organic extracts were extracted with aq. 1 M HCl
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Type
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WASH
|
Details
|
The acidic aqueous extracts were washed with EtOAc (1×)
|
Type
|
ADDITION
|
Details
|
treated with aq. sodium hydroxide (2 M)
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Type
|
CUSTOM
|
Details
|
to give a pH of 10-12
|
Type
|
EXTRACTION
|
Details
|
extracted with EtOAc (3×)
|
Type
|
WASH
|
Details
|
The combined organic extracts were washed with brine
|
Type
|
DRY_WITH_MATERIAL
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Details
|
dried (Na2SO4)
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Reaction Time |
1.5 h |
Name
|
|
Type
|
product
|
Smiles
|
BrC=1C2=C(C=NC1)C(CC2)N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 530 mg | |
YIELD: PERCENTYIELD | 52% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |